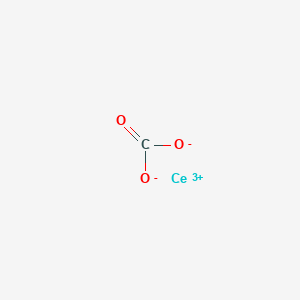

Cerium(3+);carbonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cerium(III) carbonate, also known as cerium tricarbonate or cerous carbonate, is a chemical compound with the formula Ce₂(CO₃)₃. It is a white solid that is formed by cerium(III) cations and carbonate anions. Cerium is a member of the lanthanide series and is one of the most abundant rare earth elements found in the Earth’s crust .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cerium(III) carbonate can be synthesized through various methods. One common method involves the reaction of cerium(III) nitrate with a carbonate source such as sodium carbonate or potassium carbonate in an aqueous solution. The reaction typically proceeds at room temperature and results in the precipitation of cerium(III) carbonate as a white solid .

Industrial Production Methods: In industrial settings, cerium(III) carbonate is often produced by the homogeneous precipitation method using 1,1′-carbonyldiimidazole and imidazole in a nonaqueous solvent like acetone. This method allows for precise control over particle size and morphology without the need for heating .

Análisis De Reacciones Químicas

Types of Reactions: Cerium(III) carbonate undergoes various chemical reactions, including:

Oxidation: Cerium(III) carbonate can be oxidized to cerium(IV) oxide (CeO₂) when heated in the presence of oxygen.

Reduction: Cerium(III) carbonate can be reduced to cerium(III) oxide (Ce₂O₃) under reducing conditions.

Substitution: Cerium(III) carbonate reacts with acids to form cerium(III) salts and carbon dioxide gas.

Common Reagents and Conditions:

Oxidation: Heating in the presence of oxygen.

Reduction: Heating under a reducing atmosphere.

Substitution: Reaction with acids such as hydrochloric acid or acetic acid.

Major Products Formed:

Oxidation: Cerium(IV) oxide (CeO₂).

Reduction: Cerium(III) oxide (Ce₂O₃).

Substitution: Cerium(III) salts (e.g., cerium(III) chloride) and carbon dioxide gas.

Aplicaciones Científicas De Investigación

Cerium(III) carbonate has a wide range of applications in scientific research, including:

Mecanismo De Acción

The mechanism by which cerium(III) carbonate exerts its effects is primarily related to its ability to interact with reactive oxygen species. Cerium(III) ions can undergo redox cycling between the +3 and +4 oxidation states, allowing them to scavenge reactive oxygen species and reduce oxidative stress . This redox cycling is facilitated by the presence of oxygen vacancies in the cerium oxide lattice, which enhances its catalytic properties .

Comparación Con Compuestos Similares

Cerium(IV) oxide (CeO₂): A widely used compound with strong oxidative properties and applications in catalysis and fuel cells.

Cerium(III) chloride (CeCl₃): Used as a precursor for other cerium compounds and in organic synthesis.

Cerium(III) acetate (Ce(CH₃COO)₃): Used in various chemical reactions and as a catalyst.

Uniqueness: Cerium(III) carbonate is unique due to its ability to serve as a precursor for both cerium(III) and cerium(IV) compounds. Its ease of synthesis and versatility in various chemical reactions make it a valuable compound in both research and industrial applications .

Propiedades

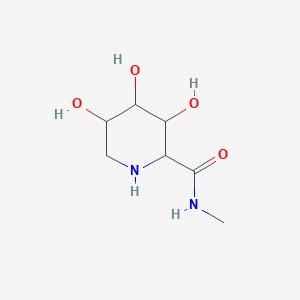

Fórmula molecular |

CCeO3+ |

|---|---|

Peso molecular |

200.12 g/mol |

Nombre IUPAC |

cerium(3+);carbonate |

InChI |

InChI=1S/CH2O3.Ce/c2-1(3)4;/h(H2,2,3,4);/q;+3/p-2 |

Clave InChI |

ICYARXLOQWPLNH-UHFFFAOYSA-L |

SMILES canónico |

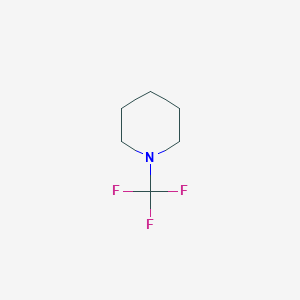

C(=O)([O-])[O-].[Ce+3] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-Cyclooct-4-en-1-yl (13-oxo-17-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-3,6,9-trioxa-12-azaheptadecyl)carbamate](/img/structure/B14757927.png)

![(1R)-6,6'-Dibutyl[1,1'-binaphthalene]-2,2'-diol](/img/structure/B14757952.png)